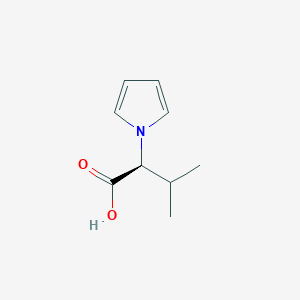

(S)-3-Methyl-2-(1H-pyrrole-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Synthesis Analysis

Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . There are also various methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis .

Molecular Structure Analysis

The structure of pyrrole-2-carboxaldehydes contains a formyl functional group at the 2-position of a pyrrole ring .

Chemical Reactions Analysis

In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions .

Wissenschaftliche Forschungsanwendungen

Biomaterial Applications

Recent advancements in polymer science have revealed the potential of various acid derivatives in creating biodegradable polymers suitable for tissue-engineering applications. For instance, poly(γ-butyrolactone) , a polymer derived from γ-butyrolactone, demonstrates properties ideal for such applications, including a favorable glass transition temperature, tensile strength, and biodegradability to γ-hydroxybutyric acid, a naturally occurring metabolite. This makes it an intriguing material for medical materials research and development (Moore, Adhikari, & Gunatillake, 2005).

Environmental Impact Studies

Parabens, esters of para-hydroxybenzoic acid with various alkyl groups, are widely used in consumer products as preservatives. Studies have highlighted their ubiquity in water systems, leading to environmental concerns due to their potential endocrine-disrupting effects. Understanding the behavior of these compounds in aquatic environments is crucial for assessing their impact and developing strategies for mitigation. Such research underscores the importance of monitoring and regulating synthetic compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Biochemical Research

Levulinic acid (LEV), produced entirely from biomass, has emerged as a versatile building block in drug synthesis due to its dual functional groups (carbonyl and carboxyl), facilitating diverse chemical reactions. Its application in synthesizing cost-effective and cleaner drugs highlights its potential in medicinal chemistry, offering a sustainable alternative to conventional drug synthesis methods. The flexibility and environmental friendliness of LEV underscore the shifting paradigms in pharmaceutical research towards greener and more sustainable practices (Zhang et al., 2021).

Analytical Chemistry

The detection and quantification of carcinogen metabolites in human urine offer insights into the exposure to and the metabolic processing of carcinogens, especially in relation to tobacco use and cancer. Biomarkers like NNAL and NNAL-Gluc , derived from tobacco-specific nitrosamines, serve as critical tools for evaluating exposure to harmful substances and understanding their role in cancer development. Such analytical methodologies are pivotal in public health research for assessing risks and guiding preventive strategies (Hecht, 2002).

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-pyrrol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWLRFHCZBAAQG-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1C=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)

![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)